1-[3-(pentylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
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Overview
Description
1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the pentylsulfanyl and phenylpyrazolyl groups. Common synthetic methods include:
Cyclization reactions: Formation of the triazino and benzoxazepin rings.
Substitution reactions: Introduction of the pentylsulfanyl and phenylpyrazolyl groups under controlled conditions.
Condensation reactions: Final assembly of the compound through condensation of intermediate products.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Green chemistry approaches: Implementation of environmentally friendly solvents and reagents.
Process optimization: Scaling up the reactions while maintaining control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Condensation: Formation of new heterocyclic rings through condensation with other compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Condensation reagents: Aldehydes, ketones, amines.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Halogenated derivatives: From substitution reactions.
New heterocycles: From condensation reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is not well-documented. its structural features suggest it may interact with various molecular targets, such as enzymes or receptors, through:
Binding to active sites: Inhibition or activation of enzymatic activity.
Modulation of signaling pathways: Interaction with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Exhibiting a wide range of pharmacological properties.
Benzoxazepine derivatives: Used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
1-[3-(PENTYLSULFANYL)-6-(3-PHENYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its combination of multiple heterocyclic structures and functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H26N6O2S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-[3-pentylsulfanyl-6-(5-phenyl-1H-pyrazol-4-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C26H26N6O2S/c1-3-4-10-15-35-26-28-24-23(30-31-26)19-13-8-9-14-21(19)32(17(2)33)25(34-24)20-16-27-29-22(20)18-11-6-5-7-12-18/h5-9,11-14,16,25H,3-4,10,15H2,1-2H3,(H,27,29) |
InChI Key |
XBQZXKYUISHTJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(NN=C4)C5=CC=CC=C5)C(=O)C)N=N1 |
Origin of Product |
United States |
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